7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
The compound "7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is a derivative of the purine family, which is a key structure in many biological molecules, including DNA and RNA. Purine derivatives have been extensively studied for their potential therapeutic applications, including as inhibitors of dipeptidyl peptidase IV (DPP-IV) , which is a target for the treatment of type 2 diabetes. Additionally, modifications on the purine scaffold have been explored to create ligands for various serotonin receptors, which could have implications in treating psychological disorders .
Synthesis Analysis
The synthesis of purine derivatives often involves the introduction of various substituents to the purine core to modulate the compound's biological activity. For instance, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively, has been reported to yield compounds with moderate to good inhibitory activities against DPP-IV . Similarly, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives has been achieved, with the structures of the newly synthesized compounds elucidated by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with target proteins. The synthesized compounds are characterized using NMR (1H and 13C) and ESI MS data . The presence of various substituents at specific positions on the purine core can significantly influence the binding affinity and selectivity towards biological targets, as seen in the case of DPP-IV inhibitors and serotonin receptor ligands .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, including cyclotrimerization, which has been used to synthesize trisubstituted benzenes bearing purine and/or pyrimidine rings . The reactivity of ethynylpurines in such reactions can lead to the formation of complex mixtures of derivatives and isomers, demonstrating the versatility of purine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are influenced by the nature and position of substituents on the purine core. For example, the introduction of a trifluoromethyl group in benzodiazepine derivatives has been studied, and methods for their determination in plasma have been developed, indicating the importance of analytical techniques in understanding the pharmacokinetics of such compounds . The pharmacological evaluation of purine derivatives with various substituents has shown that these modifications can lead to compounds with potential psychotropic activity, with some displaying antidepressant and anxiolytic properties .
Scientific Research Applications
Synthesis and Structural Analysis
- New derivatives of 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized, including compounds with 6-purineselenyl and 1,3,4-thiadiazols. These compounds' structures were elucidated using spectroscopic methods and elemental analysis, highlighting the chemical versatility and potential applications in various fields, such as pharmaceuticals and material science (Gobouri, 2020).
Chemical Synthesis Techniques
- Innovative synthesis methods for 7-benzyl-1,3-dimethyl-1H-purine-2,6-diones using different protective groups like thietanyl have been developed. These methods overcome challenges in synthesizing purine derivatives and open up new pathways for creating novel compounds (Khaliullin & Shabalina, 2020).
Receptor Affinity and Pharmacological Evaluation
- Studies on 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have shown potential in modulating serotonin receptors, with applications in developing new psychotropic agents. These compounds have been evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their role in antidepressant and anxiolytic activities (Chłoń-Rzepa et al., 2013).
Anticancer Activity
- Research has been conducted on analogues of 7-benzyl-1H-purine-2,6-diones for their anticancer properties. The synthesized compounds showed significant inhibition activity against certain cancer cell lines, demonstrating the potential of these derivatives in cancer research (Hayallah, 2017).
Adenosine Receptor Antagonism
- Certain derivatives of 7-benzyl-1H-purine-2,6-diones have shown antagonistic activity towards adenosine receptors. This suggests potential applications in developing therapeutics targeting various adenosine receptor subtypes (Baraldi et al., 2005).
Solid-State Studies
- Solid-state studies on methylxanthines related to 7-benzyl-1H-purine-2,6-diones have provided insights into the structural and interaction dynamics of these compounds. This research is crucial for understanding their pharmacological effects and potential therapeutic applications (Latosinska et al., 2014).
properties
IUPAC Name |
7-benzyl-3-methylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGPQVDOOZWSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350671 | |
Record name | 7-Benzyl-3-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
56025-86-6 | |
Record name | 7-Benzyl-3-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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